rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine
CAS No.: 1335234-06-4
Cat. No.: VC8230747
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1335234-06-4 |
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Molecular Formula | C7H12F3N |
Molecular Weight | 167.17 g/mol |
IUPAC Name | (1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine |
Standard InChI | InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m0/s1 |
Standard InChI Key | KHKJUJGNSSJMED-NTSWFWBYSA-N |
Isomeric SMILES | C1CC[C@H]([C@H](C1)C(F)(F)F)N |
SMILES | C1CCC(C(C1)C(F)(F)F)N |
Canonical SMILES | C1CCC(C(C1)C(F)(F)F)N |
Introduction
Structural and Stereochemical Features
The compound belongs to the class of fluorinated cyclohexylamines, characterized by a six-membered carbocyclic ring with a trifluoromethyl (-CF₃) group and a primary amine (-NH₂) in vicinal positions. The stereodescriptor "(1r,2s)" specifies the relative configuration, where the amine and trifluoromethyl groups occupy adjacent carbons in a trans-diaxial arrangement.
Molecular Properties
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Molecular Formula: C₇H₁₂F₃N
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Molecular Weight: 167.17 g/mol
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logP: Estimated ~2.1 (calculated using fragment-based methods)
The trifluoromethyl group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, a feature exploited in medicinal chemistry .
Synthetic Methodologies
Stereoselective Synthesis
While no direct synthesis of rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine is documented, analogous routes for related fluorocycloalkylamines suggest viable strategies:
Route 1: Nitro-Mannich/Hydroamination Cascade
A nitro-Mannich reaction followed by hydroamination, as demonstrated for pyrrolidine derivatives , could be adapted:
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Nitro-Mannich Reaction: Cyclohexene derivatives undergo nitroalkane addition to form β-nitroamines.
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Hydroamination: Gold-catalyzed cyclization yields the amine .
Route 2: Azidation/Reduction
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Step 1: Azidation of a cyclohexene precursor using iron catalysis to install the azide group .
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Step 2: Staudinger reduction or catalytic hydrogenation to convert the azide to an amine .
Racemic Resolution Challenges
The racemic nature complicates isolation of enantiopure material. Chiral HPLC or enzymatic resolution may be required, though no specific protocols are reported .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include:
Stability and Solubility
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